molecular formula C5H6KO5- B15052745 Potassium 2-hydroxy-2-methylbutanedioate

Potassium 2-hydroxy-2-methylbutanedioate

Cat. No.: B15052745
M. Wt: 185.20 g/mol
InChI Key: PABAISKHLXKLBZ-UHFFFAOYSA-L
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Description

Potassium 2-hydroxy-2-methylbutanedioate (CAS: 1030365-02-6), also known as potassium citramalate, is the dipotassium salt of 2-hydroxy-2-methylbutanedioic acid (CAS: 597-44-4). Its molecular formula is C₅H₆O₅K₂, derived from the parent dicarboxylic acid by replacing two acidic hydrogens with potassium ions . The compound features a four-carbon backbone with hydroxyl (-OH) and methyl (-CH₃) groups at the second carbon, along with two carboxylate (-COO⁻) groups. It is commonly used in biochemical research as a buffering agent or metabolic intermediate due to its chelating properties and pH stability .

Properties

Molecular Formula

C5H6KO5-

Molecular Weight

185.20 g/mol

IUPAC Name

potassium;2-hydroxy-2-methylbutanedioate

InChI

InChI=1S/C5H8O5.K/c1-5(10,4(8)9)2-3(6)7;/h10H,2H2,1H3,(H,6,7)(H,8,9);/q;+1/p-2

InChI Key

PABAISKHLXKLBZ-UHFFFAOYSA-L

Canonical SMILES

CC(CC(=O)[O-])(C(=O)[O-])O.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-hydroxy-2-methylbutanedioate can be synthesized through the neutralization of 2-hydroxy-2-methylbutanedioic acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, where the acid and base react to form the potassium salt and water.

Industrial Production Methods

Industrial production of this compound involves similar neutralization reactions but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in a pure form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-hydroxy-2-methylbutanedioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Potassium 2-hydroxy-2-methylbutanedioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of potassium 2-hydroxy-2-methylbutanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability and activity in biological systems. It may also interact with enzymes, altering their activity and influencing metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between potassium 2-hydroxy-2-methylbutanedioate and analogous compounds:

Compound Name CAS Number Molecular Formula Functional Groups Key Properties Applications
This compound 1030365-02-6 C₅H₆O₅K₂ Hydroxyl, methyl, dicarboxylate High water solubility; pKa ~3.5 (carboxyl groups) Biochemical buffers, metabolic studies
Dipotassium 2-hydroxybutanedioate 585-09-1 C₄H₄O₅K₂ Hydroxyl, dicarboxylate Higher solubility in polar solvents; pKa ~3.1–5.4 Food additives (e.g., acidity regulator), pharmaceuticals
Potassium hydrogen 2-sulphonatobenzoate 62473-97-6 C₇H₅O₅SK Sulfonate, carboxylate Exceptional solubility in water; strong acidity (sulfonate pKa ~1) Detergent formulations, catalysis
2-Hydroxy-2-methylbutanoic acid 3739-30-8 C₅H₁₀O₃ Hydroxyl, methyl, monocarboxylate Moderate solubility; pKa ~4.5 Metabolic disorder biomarker (e.g., 2-hydroxyglutaric aciduria)
2,2-Bis(hydroxymethyl)butanoic acid 10097-02-6 C₆H₁₂O₄ Bis-hydroxymethyl, carboxylate Lower solubility due to non-polar groups; pKa ~4.2 Polymer synthesis, specialty chemicals

Key Research Findings

Acidity and Solubility
  • This compound exhibits moderate acidity (pKa ~3.5) compared to potassium hydrogen 2-sulphonatobenzoate , which has a sulfonate group contributing to stronger acidity (pKa ~1) .
  • The methyl group in potassium citramalate reduces its polarity compared to dipotassium 2-hydroxybutanedioate (malate derivative), leading to slightly lower solubility in aqueous solutions .

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